molecular formula C12H15NO5 B277362 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid

4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid

Cat. No. B277362
M. Wt: 253.25 g/mol
InChI Key: ATYXNDMCQKEELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of N-acylated α-amino acids and has been shown to possess a wide range of biological activities.

Mechanism of Action

4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and physiological effects:
4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid is its high purity and stability, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an anti-cancer agent. Future studies could focus on optimizing its dosing and administration to improve its efficacy and reduce potential side effects. Finally, 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid could also be investigated for its potential use in other areas of medicine, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid involves the reaction of 2,4-dimethoxyaniline with diethyl oxalate in the presence of a base catalyst. The resulting product is then hydrolyzed to obtain 4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid in high yield and purity.

Scientific Research Applications

4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2,4-dimethoxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXNDMCQKEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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